molecular formula C9H7N3O3 B3048198 3-methyl-6-nitroquinazolin-4(3H)-one CAS No. 16064-13-4

3-methyl-6-nitroquinazolin-4(3H)-one

Cat. No.: B3048198
CAS No.: 16064-13-4
M. Wt: 205.17 g/mol
InChI Key: VKKHWBJUIXIVFV-UHFFFAOYSA-N
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Description

Historical Development and Pharmacological Relevance of the Quinazolinone Scaffold

The first quinazoline (B50416) derivative was synthesized in 1869 by Griess. nih.gov However, it was the isolation of the quinazolinone alkaloid febrifugine (B1672321) from the Chinese medicinal plant Dichroa febrifuga, known for its antimalarial properties, that ignited significant interest in the therapeutic potential of this class of compounds. bohrium.com

The quinazolinone core, a fusion of benzene (B151609) and pyrimidine (B1678525) rings, has proven to be a robust framework for the development of a wide array of therapeutic agents. researchgate.netomicsonline.org This structural versatility has allowed for the synthesis of numerous derivatives with a broad spectrum of pharmacological activities. nih.govresearchgate.netwisdomlib.org The stability of the quinazolinone nucleus towards metabolic degradation has further enhanced its appeal as a pharmacophore. bohrium.comomicsonline.org

Over the decades, research has unveiled the diverse biological potential of quinazolinone derivatives, leading to the development of several clinically successful drugs. These compounds have demonstrated efficacy as anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antihypertensive agents, among others. nih.govresearchgate.nettandfonline.com This wide range of activities underscores the pharmacological importance of the quinazolinone scaffold in drug discovery. researchgate.net

Table 1: Selected Pharmacological Activities of the Quinazolinone Scaffold

Pharmacological Activity Therapeutic Area
Anticancer Oncology
Anti-inflammatory Inflammation and Pain
Antimicrobial Infectious Diseases
Anticonvulsant Neurology
Antihypertensive Cardiology
Antiviral Infectious Diseases
Antimalarial Infectious Diseases

Current Academic Research Landscape of Substituted Quinazolinone Derivatives

The academic fascination with quinazolinone derivatives continues to thrive, with contemporary research focusing on the synthesis and biological evaluation of novel substituted analogues. mdpi.comfrontiersin.org Modern synthetic methodologies, including microwave-assisted and metal-catalyzed reactions, have facilitated the efficient production of diverse libraries of these compounds for high-throughput screening. frontiersin.org

Current research often involves the strategic modification of the quinazolinone core at various positions to enhance potency and selectivity for specific biological targets. bohrium.com Structure-activity relationship (SAR) studies have revealed that substitutions at the 2, 3, and 6-positions of the quinazolinone ring are particularly influential in modulating biological activity. bohrium.comnih.gov

The exploration of hybrid molecules, where the quinazolinone scaffold is combined with other pharmacologically active moieties, represents a significant trend in current research. nih.gov This approach aims to develop multifunctional agents that can interact with multiple biological targets, potentially leading to enhanced therapeutic efficacy and reduced drug resistance. nih.gov The therapeutic targets of interest for substituted quinazolinones are diverse and include protein kinases, enzymes, and receptors implicated in a range of diseases. nih.govmdpi.commdpi.com

Specific Research Focus on 3-methyl-6-nitroquinazolin-4(3H)-one within Contemporary Medicinal Chemistry

Within the expansive field of quinazolinone research, this compound has garnered attention primarily as a key synthetic intermediate and a structural motif in the design of novel bioactive compounds. The synthesis of this specific compound is well-documented, often involving the methylation of 6-nitroquinazolin-4(3H)-one. chemicalbook.com

The academic interest in this compound is largely driven by the established biological significance of the 6-nitro substitution on the quinazolinone ring. The presence of a nitro group, an electron-withdrawing moiety, at the 6-position has been shown to be advantageous for certain biological activities, including anticancer and antimicrobial effects. mdpi.comnih.gov For instance, several studies have highlighted the potential of 6-nitroquinazoline (B1619102) derivatives as inhibitors of epidermal growth factor receptor (EGFR), a key target in cancer therapy. nih.gov

The methyl group at the 3-position is a common and synthetically accessible substitution that can influence the compound's physicochemical properties, such as lipophilicity, which in turn can affect its biological activity and pharmacokinetic profile. nih.gov

While extensive biological studies focusing solely on this compound are not widely reported, its importance lies in its role as a foundational building block. Researchers utilize this compound to synthesize more complex derivatives, exploring the impact of further substitutions on the quinazolinone scaffold. nih.govmdpi.comnih.gov Therefore, the specific research focus on this compound is centered on its utility in medicinal chemistry for the generation of novel therapeutic candidates.

Table 2: Chemical Compound Information

Compound Name
This compound
6-nitroquinazolin-4(3H)-one
Febrifugine
Gefitinib
Erlotinib

Properties

IUPAC Name

3-methyl-6-nitroquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H7N3O3/c1-11-5-10-8-3-2-6(12(14)15)4-7(8)9(11)13/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKKHWBJUIXIVFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(C1=O)C=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80166956
Record name 4(3H)-Quinazolinone, 3-methyl-6-nitro-
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Molecular Weight

205.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16064-13-4
Record name 3-Methyl-6-nitro-4(3H)-quinazolinone
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Record name NSC73546
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Record name 4(3H)-Quinazolinone, 3-methyl-6-nitro-
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Record name 3-Methyl-6-nitro-4(3H)-quinazolinone
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Chemical Reactivity and Derivatization Strategies of 3 Methyl 6 Nitroquinazolin 4 3h One

Transformations of the Nitro Group at Position 6

The nitro group at the 6-position is a key functional handle that can be readily transformed into other functional groups, most notably an amino group. This conversion is a crucial step in the synthesis of many biologically active quinazolinone derivatives.

The reduction of the nitro group in 3-methyl-6-nitroquinazolin-4(3H)-one to a primary amine is a common and well-established transformation. masterorganicchemistry.com This reaction opens up a plethora of possibilities for further derivatization. Several reductive methods can be employed, ranging from catalytic hydrogenation to the use of metallic reagents in acidic media. masterorganicchemistry.com

Commonly used methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This is a widely used method and often employs catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. commonorganicchemistry.comwikipedia.org The reaction is typically carried out under a hydrogen atmosphere. commonorganicchemistry.com One of the advantages of catalytic hydrogenation is that it can often be performed under neutral pH conditions. masterorganicchemistry.com

Metal-based Reducing Agents: Reagents like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, such as hydrochloric acid (HCl), are effective for the reduction of nitroarenes. masterorganicchemistry.com Tin(II) chloride (SnCl₂) is another mild and useful reagent for this purpose. commonorganicchemistry.com

Other Reducing Agents: Sodium sulfide (B99878) (Na₂S) can be a suitable alternative for substrates that are not compatible with hydrogenation or acidic conditions. commonorganicchemistry.com

The resulting 6-amino-3-methylquinazolin-4(3H)-one is a versatile intermediate that can undergo a variety of subsequent reactions, such as diazotization, acylation, and alkylation, to introduce further diversity into the quinazolinone scaffold.

Reagent/CatalystConditionsRemarks
H₂/Pd-CHydrogen atmosphereCommonly used, efficient, can be performed at neutral pH. masterorganicchemistry.comcommonorganicchemistry.com
H₂/Raney NiHydrogen atmosphereEffective, can be used when dehalogenation is a concern. commonorganicchemistry.com
Fe/HCl or Fe/AcOHAcidic mediumA classic and cost-effective method. masterorganicchemistry.comcommonorganicchemistry.com
SnCl₂Acidic or neutral mediumA mild reducing agent. commonorganicchemistry.com
Zn/AcOH or Zn/HClAcidic mediumAnother effective metal-based reducing agent. masterorganicchemistry.comcommonorganicchemistry.com
Na₂S-Useful for sensitive substrates, can offer selectivity. commonorganicchemistry.com

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates. orientjchem.org The generally accepted mechanism involves the initial reduction of the nitro group (R-NO₂) to a nitroso group (R-NO), followed by further reduction to a hydroxylamine (B1172632) (R-NHOH), and finally to the amine (R-NH₂). orientjchem.org

The electronic nature of the substituents on the aromatic ring can influence the rate of reduction. The presence of electron-withdrawing groups, such as the quinazolinone core itself, can facilitate the reduction of the nitro group. Conversely, electron-donating groups can slow down the reaction. orientjchem.org The kinetics of the reduction of substituted nitroaromatic compounds have been studied, and it has been shown that the rate of reduction can be dependent on the position and nature of the substituents. orientjchem.org

Electrophilic and Nucleophilic Substitution Reactions on the Quinazolinone Ring System

The quinazolinone ring system can undergo both electrophilic and nucleophilic substitution reactions, although the reactivity is highly dependent on the substitution pattern and the reaction conditions.

The presence of the electron-withdrawing nitro group at position 6 deactivates the benzene (B151609) ring towards electrophilic aromatic substitution. Any electrophilic substitution would be expected to occur at positions meta to the nitro group, which are positions 5 and 7. However, such reactions are not commonly reported for 6-nitroquinazolinones due to the deactivated nature of the ring.

On the other hand, the electron-deficient nature of the quinazolinone ring, further enhanced by the nitro group, makes it susceptible to nucleophilic aromatic substitution (SNAr). mdpi.com For SNAr to occur, a good leaving group is typically required on the aromatic ring. For instance, in related 7-chloro-6-nitroquinazolin-4(3H)-one, the chlorine atom at position 7 can be displaced by nucleophiles. mdpi.com The nitro group at position 6 activates the ring for this nucleophilic attack. mdpi.com

Functional Group Interconversions and Diversification of the Quinazolinone Core

Functional group interconversion is a powerful strategy for the diversification of the this compound core. The primary example of this is the reduction of the nitro group to an amine, as discussed in section 3.1.1. The resulting 6-amino group can then be further functionalized. For example, it can be acylated to form amides, which can modulate the electronic properties and biological activity of the molecule. masterorganicchemistry.com

Furthermore, other parts of the molecule can be modified. For instance, the methyl group at position 3 can be introduced via alkylation of the corresponding N-unsubstituted quinazolinone. chemicalbook.com The reactivity of the quinazolinone core allows for a wide range of synthetic transformations to generate a library of derivatives with diverse functionalities. researchgate.netnih.gov

Multi-Component Reaction Approaches for Accessing Novel Quinazolinone Architectures

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. acs.orgnih.govresearchgate.net MCRs have been successfully employed for the synthesis of a wide variety of quinazolinone derivatives. openmedicinalchemistryjournal.com

While not directly starting from this compound, MCRs provide a powerful approach to access diverse quinazolinone scaffolds that can be subsequently nitrated or can incorporate nitro-substituted starting materials. For example, the Ugi four-component reaction (Ugi-4CR) has been utilized to synthesize polycyclic quinazolinones. acs.orgnih.govresearchgate.net This reaction typically involves an acid, an amine, a carbonyl compound, and an isocyanide. acs.orgnih.govresearchgate.net By carefully choosing the starting materials, complex quinazolinone-based architectures can be rapidly assembled.

Another example is the use of MCRs to synthesize benzimidazo-quinazolinones from aromatic aldehydes, 2-aminobenzimidazole, and dimedone. openmedicinalchemistryjournal.com These approaches highlight the versatility of MCRs in generating structural diversity around the quinazolinone core, which is a key aspect in the discovery of new therapeutic agents.

Multi-Component ReactionStarting MaterialsProduct Type
Ugi-4CRAcid, Amine, Carbonyl, IsocyanidePolycyclic Quinazolinones
-Aromatic aldehydes, 2-aminobenzimidazole, dimedoneBenzimidazo-quinazolinones

Computational and Theoretical Investigations of 3 Methyl 6 Nitroquinazolin 4 3h One and Its Analogues

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular geometry, and energetic properties, which collectively govern the molecule's behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing the ground-state geometries of molecules like 3-methyl-6-nitroquinazolin-4(3H)-one and its analogues. nih.govresearchgate.net The process involves finding the lowest energy conformation of the molecule, which corresponds to its most stable three-dimensional structure. A common approach involves using the B3LYP functional combined with a basis set such as 6-31G* or 6-31+G*. nih.govsemanticscholar.org For quinazolinone derivatives, DFT calculations have been successfully used to determine optimized structures, from which various molecular and physicochemical properties can be derived. researchgate.netsemanticscholar.org These optimized geometries form the foundation for all further computational analyses, including the calculation of electronic orbitals, reactivity descriptors, and molecular docking simulations. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. irjweb.comlibretexts.org The energy of these orbitals and the gap between them (ΔE = ELUMO – EHOMO) are crucial for describing a molecule's reactivity and kinetic stability. irjweb.comresearchgate.net

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Quinazolinone Analogues.
Compound TypeEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
Generic Quinazolinone Schiff Base-6.29-1.814.48
Substituted Quinazolinone Derivative-5.85-2.153.70
Another Quinazolinone Analogue-6.10-1.954.15

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.denih.gov An MEP map displays the electrostatic potential on the surface of a molecule, typically represented by a color scale. wolfram.com Regions of negative potential (usually colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. nih.govresearchgate.net Green areas represent neutral potential. nih.gov

For a compound like this compound, the MEP map would be expected to show significant negative potential around the oxygen atoms of the nitro (NO₂) group and the carbonyl (C=O) group, identifying these as the primary sites for electrophilic interactions. nih.gov Positive potential would likely be localized around the hydrogen atoms of the methyl group and the aromatic ring. This analysis provides a clear, visual guide to the molecule's reactive sites. researchgate.netresearchgate.net

To quantify the reactivity suggested by FMO theory and MEP maps, a set of global and local reactivity descriptors derived from DFT can be calculated. researchgate.netchemrxiv.org

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to a change in electron distribution. A harder molecule has a larger HOMO-LUMO gap. irjweb.com

Chemical Softness (S): The reciprocal of hardness (S = 1/2η), indicating how easily a molecule will undergo electronic changes. researchgate.net

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, acting as an electrophile. nih.govresearchgate.net

Local Descriptors pinpoint reactivity at specific atomic sites within the molecule.

Fukui Function (f(r)): This is a crucial local descriptor that indicates the change in electron density at a specific point when an electron is added to or removed from the system. wikipedia.orgscm.com It helps identify the most nucleophilic (prone to electrophilic attack) and electrophilic (prone to nucleophilic attack) sites within the molecule with atomic precision. wikipedia.orgresearchgate.net Calculations of Fukui functions for quinoline (B57606) and quinazolinone derivatives have been used to determine the most reactive sites for potential chemical reactions or interactions. researchgate.netresearchgate.netasianpubs.org

Table 2: Calculated Global Reactivity Descriptors for Representative Quinazolinone Analogues.
Compound TypeHardness (η) (eV)Electronegativity (χ) (eV)Electrophilicity Index (ω) (eV)
Quinazolinone Analogue A2.244.053.65
Quinazolinone Analogue B2.153.983.68
Quinazolinone Analogue C2.314.113.66

Molecular Modeling and Simulation Methodologies

Building on the foundation of quantum chemical calculations, molecular modeling and simulation techniques are used to predict how a molecule interacts with larger biological systems, such as proteins.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. nih.gov It is widely used in drug discovery to screen virtual libraries of compounds against a specific biological target. kemdikbud.go.idijlpr.com The simulation predicts the binding mode and calculates a "docking score," which is an estimation of the binding affinity (e.g., in kcal/mol). ijlpr.com A lower (more negative) score generally indicates a stronger, more favorable binding interaction.

Quinazolinone analogues have been extensively studied using molecular docking against various protein targets, particularly kinases involved in cancer, such as Epidermal Growth Factor Receptor (EGFR). nih.govekb.egnih.gov These studies reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the quinazolinone scaffold and amino acid residues in the protein's active site. nih.govnih.gov For instance, docking studies have shown that the nitrogen atom of the quinazoline (B50416) moiety can form crucial hydrogen bonds with residues like Thr766 in the EGFR active site, anchoring the ligand in place. nih.gov By analyzing these interactions, researchers can rationalize the biological activity of existing compounds and design new derivatives with improved affinity and selectivity. nih.gov

Table 3: Example Docking Scores of Quinazolinone Analogues Against Various Protein Targets.
Quinazolinone AnalogueProtein TargetBinding Affinity (kcal/mol)
Derivative 5Df6ACVR1 (ALK2) kinase-8.22
Derivative 5Dd4ACVR1 (ALK2) kinase-7.94
Derivative 5Df6P38alpha kinase-7.19
Iodinated Derivative 3dDihydrofolate Reductase (DHFR)-7.50
Generic DerivativeEGFR Kinase-5.80

Molecular Dynamics (MD) Simulations for Dynamic Ligand-Protein Interactions and Conformational Stability

Molecular dynamics (MD) simulations offer a powerful lens to observe the dynamic nature of a ligand-protein complex over time, providing insights that static models like molecular docking cannot. For quinazolinone derivatives, MD simulations are crucial for assessing the stability of the binding pose within a target protein's active site and understanding the conformational changes that influence binding affinity.

In studies involving quinazolinone analogues targeting proteins such as the Epidermal Growth Factor Receptor (EGFR), Poly (ADP-ribose) polymerase 1 (PARP1), and STAT3, MD simulations are employed to validate docking results and analyze the durability of key interactions. tandfonline.comnih.govnih.gov The process typically involves placing the docked ligand-protein complex in a simulated physiological environment (a water box with ions) and calculating the trajectory of all atoms over a set period, often extending to hundreds of nanoseconds. tandfonline.comnih.gov

Key parameters analyzed during these simulations include:

Root Mean Square Deviation (RMSD): This metric tracks the deviation of the protein backbone and the ligand's heavy atoms from their initial positions. A stable, converging RMSD value over the simulation time suggests that the ligand has found a stable binding mode and the protein structure is not significantly perturbed.

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues to identify flexible and rigid regions of the protein upon ligand binding. This helps to understand how the ligand affects the protein's local dynamics.

Binding Free Energy Calculations: Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often applied to MD simulation trajectories to estimate the binding free energy of the ligand-protein complex. tandfonline.comnih.gov This provides a more accurate prediction of binding affinity than docking scores alone.

For instance, MD simulations performed on quinazolinone derivatives targeting EGFR have demonstrated the stability of hydrogen bonds and hydrophobic interactions with key residues in the active site. nih.govnih.gov These simulations confirm that the quinazolinone scaffold provides a stable anchor for the molecule, allowing its substituents to engage in favorable interactions, thus ensuring sustained inhibition. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are foundational computational strategies in drug design. They aim to establish a mathematical or hypothetical relationship between the chemical structure of a series of compounds and their biological activity. These models are instrumental in predicting the activity of novel compounds, identifying key structural features, and guiding the optimization of lead candidates.

Development and Validation of 2D and 3D QSAR Models for Activity Prediction

QSAR models are developed by correlating physicochemical properties or 3D fields of a set of molecules with their experimentally determined biological activities (e.g., IC₅₀ values). For quinazolinone analogues, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to build robust predictive models. nih.govnih.govunar.ac.idnih.gov

The development of a 3D-QSAR model involves several key steps:

Data Set Collection: A series of structurally related quinazolinone derivatives with a range of biological activities is compiled. unar.ac.id

Molecular Alignment: This is a critical step where all molecules in the dataset are superimposed based on a common scaffold, such as the quinazolin-4-one core. nih.govunar.ac.id

Model Generation: In CoMFA, steric and electrostatic fields are calculated around the aligned molecules. In CoMSIA, additional fields like hydrophobic, hydrogen bond donor, and hydrogen bond acceptor are also considered. nih.gov Partial Least Squares (PLS) regression is then used to correlate the variations in these fields with the variations in biological activity. doi.org

Validation: The predictive power of the generated model is rigorously tested. Internal validation is performed using methods like leave-one-out cross-validation (yielding a Q² value), while external validation involves using the model to predict the activity of a separate test set of compounds (yielding an R²pred value). nih.govunar.ac.id

Robust 3D-QSAR models for quinazolin-4(3H)-one analogues have shown high correlation coefficients (R²) and predictive abilities (Q²), indicating their reliability for activity prediction. nih.govnih.gov The graphical output of these models, known as contour maps, provides visual guidance for drug design, highlighting regions where modifications to the molecular structure are likely to increase or decrease activity. nih.gov

Table 1: Representative Statistical Parameters for 3D-QSAR Models of Quinazolinone Analogues

Model TypeTargetQ² (Cross-validated R²)R² (Non-cross-validated R²)R²pred (External Validation)Reference
CoMFAEGFR0.5700.8550.657 nih.gov
CoMSIAEGFR0.5990.8950.681 nih.gov
3D-QSARClk40.790.88- nih.gov
3D-QSARDyrk1A0.820.85- nih.gov

Pharmacophore Elucidation for Identification of Essential Structural Features for Biological Activity

A pharmacophore is a 3D arrangement of essential chemical features that a molecule must possess to exert a specific biological effect. Pharmacophore models are generated from a set of active compounds to identify the common features responsible for their interaction with a biological target. dovepress.com These models serve as 3D queries for searching compound databases to find novel molecules with the desired activity. nih.gov

For quinazolinone derivatives, pharmacophore models have been developed for various targets. nih.govdoi.orgnih.gov Typically, these models consist of a combination of features such as hydrogen bond acceptors (A), hydrogen bond donors (D), aromatic rings (R), and hydrophobic groups (H).

Analysis of quinazolinone-based inhibitors often reveals a common pharmacophore pattern:

Aromatic Rings (R): The fused rings of the quinazolinone core frequently serve as an essential aromatic feature.

Hydrogen Bond Acceptor (A): The carbonyl oxygen at the 4-position and the nitrogen at the 1-position of the quinazolinone ring are often critical hydrogen bond acceptors, forming key interactions with hinge region residues in kinases like EGFR. doi.org

Additional Features: Depending on the substitution pattern and the target protein, other features like hydrophobic groups or additional aromatic rings are included to account for interactions in specific pockets of the binding site.

By developing and validating pharmacophore models, researchers can distill the complex structural information of active molecules into a simple, qualitative model that captures the essence of molecular recognition. nih.govnih.gov

Table 2: Common Pharmacophore Features Identified for Quinazolinone Analogues

Feature TypeDescriptionCommon Location on Quinazolinone Scaffold
Hydrogen Bond Acceptor (A)Accepts a hydrogen bond from the protein.Carbonyl oxygen at C4; Nitrogen at N1.
Aromatic Ring (R)Participates in π-π stacking or hydrophobic interactions.The quinazolinone fused ring system.
Hydrophobic Group (H)Occupies hydrophobic pockets in the binding site.Substituents at various positions (e.g., C6, C7).
Hydrogen Bond Donor (D)Donates a hydrogen bond to the protein.Substituents containing -NH or -OH groups.

Virtual Screening and Lead Optimization Guided by Computational Models

The ultimate application of QSAR and pharmacophore models is to accelerate the drug discovery process through virtual screening and lead optimization. researchgate.net Virtual screening involves using computational models to search large databases of chemical compounds (such as ZINC or eMolecules) to identify a smaller subset of molecules that are likely to be active. nih.govnih.govderpharmachemica.com

The typical workflow is hierarchical:

Pharmacophore-Based Screening: A validated pharmacophore model is used as a fast 3D filter to rapidly screen millions of compounds, retaining only those that match the required chemical features in the correct spatial arrangement. nih.govfrontiersin.org

Molecular Docking: The hits from the pharmacophore screen are then docked into the target protein's active site to predict their binding orientation and estimate their binding affinity. nih.govderpharmachemica.com

QSAR-Based Prediction: The most promising candidates from docking are then passed through a validated QSAR model to predict their biological activity more quantitatively. nih.govfrontiersin.org

This multi-step process efficiently funnels a vast chemical space down to a manageable number of high-priority candidates for experimental testing.

Furthermore, the contour maps generated from 3D-QSAR studies are invaluable for lead optimization. nih.gov These maps indicate specific regions around the molecule where certain properties are favorable or unfavorable for activity. For example, a CoMFA map might show a green-colored region near the 6-position of the quinazolinone ring, suggesting that adding a bulky, sterically favorable group there would enhance binding and activity. Conversely, a yellow region would indicate that bulky groups are disfavored. This detailed structural insight allows medicinal chemists to rationally design new analogues, like derivatives of this compound, with improved potency and selectivity. unar.ac.id

Structure Activity Relationship Sar Studies and Molecular Target Engagement of Quinazolinone Derivatives

General Principles of Quinazolinone Scaffold Design and Optimization for Specific Biological Profiles

The quinazolinone nucleus, a fusion of benzene (B151609) and pyrimidine (B1678525) rings, serves as a privileged scaffold in drug discovery. bohrium.comnih.gov Its therapeutic potential is vast, with derivatives exhibiting anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties, among others. nih.govacs.orgmdpi.com The biological activity of these compounds can be finely tuned through strategic substitutions on the quinazolinone core. Structure-activity relationship (SAR) studies have consistently shown that positions 2, 3, and 6 are critical for modulating the pharmacological effects. mdpi.comacs.org

Position 2: Substitutions at the C2 position are crucial for activity. The introduction of methyl, thiol, or substituted aromatic groups at this position has been shown to be essential for antimicrobial activities. bohrium.comacs.org For instance, linking different heterocyclic moieties or aryl groups can significantly influence the compound's interaction with biological targets.

Position 3: The N3 position is another key site for modification. Attaching various substituents, including alkyl groups, substituted phenyl rings, or heterocyclic moieties, can enhance or alter the biological profile. mdpi.comacs.org The nature of the substituent at N3 can impact the molecule's lipophilicity, steric hindrance, and hydrogen bonding capacity, thereby affecting its binding affinity to target enzymes or receptors.

Positions 6 and 8: The benzene ring portion of the scaffold, particularly positions 6 and 8, provides further opportunities for optimization. The introduction of halogen atoms, such as iodine or bromine, at these positions has been reported to significantly improve antibacterial activity. acs.orgmdpi.com This is often attributed to the increased lipophilicity and the ability of halogens to form halogen bonds with target proteins. researchgate.net

The general strategy in quinazolinone scaffold design involves a systematic variation of these key positions to create a library of compounds. researchgate.netekb.eg These derivatives are then screened for activity against specific biological targets, and the results are used to build a comprehensive SAR model. This iterative process of design, synthesis, and testing allows medicinal chemists to optimize lead compounds for enhanced potency, selectivity, and improved pharmacokinetic properties. nih.gov

Influence of the Nitro Group and its Derivatives at C6 on Biological Potency

The electronic nature of substituents on the quinazolinone ring plays a pivotal role in determining biological potency. The nitro group (NO₂), a strong electron-withdrawing group, significantly influences the molecule's properties when placed at the C6 position.

The nitration of the 4(3H)-quinazolinone core typically occurs at the C6 position. mdpi.com The presence of a nitro group at this position has been linked to various biological activities. For instance, some studies have shown that 6-nitro substituted quinazolines can act as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov The electron-withdrawing nature of the nitro group can modulate the electronic distribution of the entire ring system, potentially enhancing its interaction with the ATP-binding site of kinases like EGFR. researchgate.net

In other contexts, the nitro group has been found to be important for antimicrobial effects. Studies on different heterocyclic scaffolds have demonstrated that a nitro group at an analogous position can be essential for antibacterial activity. tandfonline.com Furthermore, certain quinazoline (B50416) derivatives featuring nitro groups have shown maximum antitubercular activity against Mycobacterium tuberculosis. nih.gov The potent bioactivity is often attributed to the ability of the nitro group to participate in redox reactions within the target cell or to form specific interactions within the active site of an enzyme.

The chemical reduction of a nitro group to an amino (NH₂) group represents a significant modification of its stereoelectronic properties, transforming a strong electron-withdrawing group into an electron-donating one. This change can drastically alter the biological activity profile of the molecule.

Research on certain quinazolinone antibacterials has demonstrated that the reduction of a nitroaromatic group to its corresponding aniline (B41778) (amino) derivative can lead to a restoration or improvement of activity. researchgate.net In one study, the nitro compound was inactive, but its amino counterpart regained antibacterial efficacy. researchgate.net This suggests that for some target interactions, the electron-donating and hydrogen-bond-donating properties of the amino group are more favorable than the electron-withdrawing nature of the nitro group.

Stereoelectronic Effects of Substituents at N3 and Other Positions on Ligand-Target Interactions

The methyl group is electron-donating through induction and can influence the electron density of the adjacent carbonyl group and the pyrimidine ring. Computational quantum chemical studies on quinazoline derivatives have been used to explore the effects of various substituents on their electronic and thermodynamic characteristics. bohrium.comnih.gov These studies help in understanding how modifications alter the molecule's electrostatic potential surface, which is crucial for its recognition by and binding to a target protein. nih.gov

The size and nature of the N3 substituent also dictate the steric profile of the molecule. A bulky group might prevent the compound from fitting into a narrow active site, whereas a smaller group like methyl allows for more accessible binding conformations. The N3 position is often involved in establishing key interactions within the target's binding pocket, and modifications here can directly impact potency and selectivity. For instance, SAR studies have shown that attaching different heterocyclic moieties at position 3 can significantly increase biological activity. mdpi.com

Elucidation of Molecular Targets and Their Inhibition/Modulation by Quinazolinone-Based Compounds

The broad bioactivity of the quinazolinone scaffold is a result of its ability to interact with a wide array of molecular targets, primarily enzymes involved in critical cellular pathways. The specific substitution pattern on the quinazolinone core dictates its selectivity and mechanism of action against these targets.

Quinazolinone derivatives have been identified as inhibitors of numerous enzymes, making them valuable leads for therapeutic development.

Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK): The quinazoline scaffold is a cornerstone for many EGFR inhibitors used in cancer therapy. researchgate.netnih.govresearchgate.net These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation, which blocks downstream signaling pathways that promote cell proliferation and survival. tandfonline.com The 4-anilinoquinazoline (B1210976) pharmacophore is a classic feature for EGFR inhibition, and modifications at the C6 and N3 positions can further enhance potency and selectivity. researchgate.netresearchgate.net

Phosphoinositide 3-Kinase delta (PI3Kδ): Certain quinazolinone derivatives have been developed as potent and selective inhibitors of PI3Kδ, an enzyme crucial for immune cell signaling. acs.orgnih.govresearchgate.net Inhibition of PI3Kδ is a therapeutic strategy for hematological malignancies and inflammatory diseases. nih.gov The quinazolinone core serves as a scaffold to position key functionalities that interact with the hinge region and affinity pocket of the enzyme. acs.orgresearchgate.net

Cyclooxygenase (COX-2): Quinazolinone derivatives have been designed as selective COX-2 inhibitors, which are sought after for their anti-inflammatory effects with potentially fewer gastrointestinal side effects than non-selective NSAIDs. tandfonline.comresearchgate.netnih.gov These compounds block the cyclooxygenase active site, preventing the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. acs.orgresearchgate.net SAR studies have shown that specific substitutions on the quinazolinone ring are crucial for achieving selectivity for COX-2 over the COX-1 isoform. mdpi.com

Dihydrofolate Reductase (DHFR): The quinazolinone framework has been utilized to develop inhibitors of DHFR, an essential enzyme in the folic acid pathway required for the synthesis of nucleotides and DNA. tandfonline.com By mimicking the structure of folic acid, these compounds bind to the active site of DHFR, leading to a depletion of tetrahydrofolate and subsequent arrest of DNA replication. researchgate.net This mechanism makes them effective as both anticancer and antibacterial agents.

Breast Cancer Resistance Protein (BCRP): BCRP is an ATP-binding cassette (ABC) transporter that contributes to multidrug resistance in cancer by effluxing chemotherapeutic agents out of tumor cells. acs.org Some quinazoline derivatives have been identified as potent BCRP inhibitors. mdpi.com They act by binding to the transporter, often as competitive substrates, thereby preventing the efflux of anticancer drugs and restoring their efficacy. acs.org SAR studies indicate that electron-withdrawing groups on an aniline ring at position 4 can lead to high BCRP inhibition potency. mdpi.com

Poly-(ADP-ribose)-Polymerase (PARP): The quinazolinone scaffold has been employed as a bioisostere of the phthalazinone core found in established PARP inhibitors like Olaparib. researchgate.net PARP enzymes are critical for DNA repair. researchgate.net In cancers with existing DNA repair defects (e.g., BRCA mutations), inhibiting PARP leads to synthetic lethality and selective cancer cell death. researchgate.net The quinazolinone core occupies the nicotinamide (B372718) binding site of the PARP active site, with the carbonyl group forming key hydrogen bonds. researchgate.netresearchgate.net

Tubulin Polymerization: Several quinazolinone derivatives have been shown to exert their anticancer effects by inhibiting tubulin polymerization. researchgate.net Tubulin is the protein subunit of microtubules, which are essential for forming the mitotic spindle during cell division. By binding to the colchicine (B1669291) binding site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and ultimately apoptosis.

Thymidylate Synthase (TS): Quinazolinone-based antifolates are well-known inhibitors of thymidylate synthase (TS), a crucial enzyme for the de novo synthesis of thymidylate, a necessary precursor for DNA replication. acs.org These compounds compete with the natural substrate, deoxyuridine monophosphate (dUMP), for binding to the TS active site. Inhibition of TS leads to "thymineless death" in rapidly dividing cells, making it an effective anticancer strategy. researchgate.netresearchgate.net

Topoisomerase I: Topoisomerases are enzymes that resolve topological stress in DNA during replication and transcription. researchgate.net Topoisomerase I inhibitors trap the enzyme-DNA cleavage complex, leading to lethal double-strand breaks. Certain quinazoline derivatives have been designed as topoisomerase I inhibitors, demonstrating a potent mechanism for inducing apoptotic cell death in cancer cells. researchgate.net

The table below summarizes the inhibitory activities of selected quinazolinone derivatives against various enzyme targets as reported in the literature.

Compound Series/DerivativeTarget EnzymeReported Activity (IC₅₀)Reference
Pyrazoloquinazoline derivative 3j COX-247 nM researchgate.net
2-substituted mercapto-quinazolinone 4 COX-20.33 µM
2-thieno-quinazolinone 16 Antitumor (General)GI₅₀ = 12.7 µM nih.gov
Quinazolinone derivative 3d S. aureus DHFR0.769 µM tandfonline.com
Quinazolinone derivative 3e E. coli DHFR0.158 µM tandfonline.com
Quinazolinone derivative 12c PARP-130.38 nM researchgate.net
2,3-dihydroquinazolin-4(1H)-one 32 Tubulin Polymerization-
Quinazoline derivative Q19 Antitumor (HT-29 cell line)51 nM

Receptor Modulation and Interference with Cellular Signal Transduction Pathways

Quinazolinone derivatives have been extensively studied for their ability to modulate various receptors and interfere with cellular signal transduction pathways, positioning them as significant candidates in drug discovery. The versatility of the quinazolinone scaffold allows for substitutions that can fine-tune their biological activity, including the inhibition of key enzymes in signaling cascades.

One area of significant interest is the development of quinazolinone-based inhibitors for protein kinases. For instance, a series of 3-N-methylquinazoline-4(3H)-one based inhibitors have been designed as potent and selective ATP-competitive inhibitors of B-Raf kinase. doi.orgnih.gov The Ras/Raf/MEK/ERK (MAPK) signaling pathway is crucial for cell proliferation, differentiation, and survival, and mutations in the BRAF gene can lead to its constitutive activation, a common occurrence in melanoma. doi.org Optimization of the 3-N-methylquinazoline-4(3H)-one scaffold has led to the identification of potent and orally bioavailable agents with robust tumor growth inhibition in xenograft models. doi.org This work highlights how modifications to the quinazolinone core can transform a multikinase inhibitor into a selective one. doi.org

Furthermore, quinazolinone derivatives have been investigated for their anti-inflammatory properties through the inhibition of signaling pathways like NF-κB. nih.gov The NF-κB pathway is a critical regulator of genes involved in inflammation, including cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), and inducible nitric oxide synthase (iNOS). nih.gov Studies have shown that certain quinazolinone derivatives can significantly inhibit the expression of these inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cell lines. nih.gov The structure-activity relationship (SAR) studies in this context reveal that the nature of substituents on the quinazolinone ring plays a crucial role in their inhibitory activity. For example, derivatives with aliphatic substituents at the R³ position have demonstrated good to excellent inhibition of inflammatory gene expression. nih.gov

Table 1: Selected Quinazolinone Derivatives and their Activity on Cellular Signaling Pathways

Compound/Derivative Class Target/Pathway Observed Effect
3-N-methylquinazoline-4(3H)-one based inhibitors B-Raf Kinase (MAPK pathway) Potent and selective inhibition of B-RafV600E kinase. doi.org
Quinazolinone derivatives with aliphatic R³ substituents NF-κB Pathway Inhibition of COX-2, iNOS, and IL-1β mRNA expression. nih.gov
2,3-substituted quinazolinones with electron-donating moieties Oxidative Stress Pathways Significant antioxidant and DNA-protective effects. mdpi.com
Quinazolin-4(3H)-one derivatives Multiple Tyrosine Kinases (CDK2, HER2, EGFR) Potent inhibitory activity against several tyrosine kinases. nih.govnih.gov

Mechanisms of DNA Interaction, Including Intercalation and Photo-Cleavage

The interaction of quinazolinone derivatives with DNA is a critical aspect of their mechanism of action, particularly for their potential anticancer properties. These interactions can occur through various modes, with intercalation and photo-cleavage being of significant interest.

DNA Intercalation

DNA intercalators are molecules that can insert themselves between the base pairs of the DNA double helix. This process can lead to structural changes in the DNA, such as unwinding and lengthening of the helix, which can interfere with DNA replication and transcription, ultimately leading to cell death. nih.govresearchgate.net The planar aromatic structure of the quinazolinone nucleus makes it a suitable scaffold for designing DNA intercalating agents. nih.gov

Several studies have focused on synthesizing and evaluating quinazolinone derivatives as DNA intercalators. For example, novel series of doi.orgnih.govmdpi.comtriazolo[4,3-c]quinazoline derivatives have been designed and shown to exhibit significant DNA binding affinity. nih.gov Molecular docking studies have further elucidated the binding modes of these compounds within the DNA-Topo II complex, suggesting that their cytotoxic effects are at least in part due to their DNA intercalating ability. nih.gov

DNA Photo-Cleavage

Certain quinazolinone derivatives have been shown to induce DNA cleavage upon exposure to light, a property that is being explored for photodynamic therapy. The mechanism of photo-cleavage often involves the generation of reactive oxygen species (ROS) upon photoactivation, which can then damage the DNA backbone.

The presence of a nitro group at the 6-position of the quinazolinone ring appears to be a key feature for photo-cleavage activity. For instance, a simple 6-nitro derivative of quinazolinone was found to photodegrade human melanoma cell lines under UV-A irradiation. researchgate.net Furthermore, several 3-amido-2-methyl-6-nitro substituted quinazolinones have demonstrated excellent DNA photo-cleavage activity at low concentrations. researchgate.net The photoactive p-nitrobenzoyl group, when attached to a DNA intercalator like proflavine (B1679165), has also been shown to induce DNA scission upon UV irradiation. nih.gov This suggests that the nitro group in 3-methyl-6-nitroquinazolin-4(3H)-one could play a crucial role in its potential DNA photo-cleavage activity.

Table 2: DNA Interaction and Photo-Cleavage Activity of Quinazolinone Derivatives

Compound/Derivative Class Mechanism of DNA Interaction Key Structural Features
doi.orgnih.govmdpi.comtriazolo[4,3-c]quinazoline derivatives DNA Intercalation Planar triazoloquinazoline scaffold. nih.gov
6-nitro quinazolinone derivative Photo-degradation of cellular components 6-nitro substitution. researchgate.net
3-amido-2-methyl-6-nitro substituted quinazolinones DNA Photo-cleavage 6-nitro and 3-amido-2-methyl substitutions. researchgate.net
Proflavine linked to p-nitrobenzoyl group DNA Intercalation and Photo-cleavage Intercalating proflavine and photoactive p-nitrobenzoyl group. nih.gov

Multi-Targeting Approaches and Polypharmacology within the Quinazolinone Class

The concept of "one drug, one target" has been increasingly challenged in the treatment of complex multifactorial diseases like cancer. As a result, multi-targeting approaches and polypharmacology, where a single drug is designed to interact with multiple targets, have gained significant traction. The quinazolinone scaffold, with its chemical tractability and ability to interact with a wide range of biological targets, is well-suited for the development of multi-target agents. nih.gov

Quinazolinone derivatives have been successfully developed as inhibitors of multiple tyrosine kinases. nih.govnih.gov Tyrosine kinases are a large family of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many cancers. A series of quinazolin-4(3H)-one derivatives have been synthesized and shown to exhibit potent inhibitory activity against several tyrosine kinases, including cyclin-dependent kinase 2 (CDK2), human epidermal growth factor receptor 2 (HER2), and epidermal growth factor receptor (EGFR). nih.govnih.gov The ability of these compounds to hit multiple targets can lead to a more potent and broader spectrum of anticancer activity and may also help in overcoming drug resistance.

The development of 3-N-methylquinazoline-4(3H)-one based inhibitors also provides an interesting case study in polypharmacology. While the goal was to develop selective B-Raf inhibitors, the initial lead compounds often exhibited activity against multiple kinases. doi.org This highlights the inherent potential of the quinazolinone scaffold to be modulated for either selective or multi-targeted activity.

The exploration of quinazolinone derivatives in multi-targeting approaches is an active area of research. By strategically modifying the substituents on the quinazolinone ring, it is possible to design compounds that can simultaneously modulate different signaling pathways or target multiple enzymes involved in a disease process. This approach holds significant promise for the development of more effective therapies for a range of diseases.

Table 3: Examples of Multi-Targeting Approaches with Quinazolinone Derivatives

Derivative Class Multiple Targets Therapeutic Area
Quinazolin-4(3H)-one derivatives CDK2, HER2, EGFR, VEGFR2 Cancer. nih.govnih.gov
3-N-methylquinazoline-4(3H)-one based compounds Multiple Kinases (initially), selective for B-Raf (optimized) Cancer. doi.org

Advanced Analytical Characterization Techniques in Quinazolinone Research

Spectroscopic Methods for Rigorous Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular structure of 3-methyl-6-nitroquinazolin-4(3H)-one. By interacting with the molecule using various forms of electromagnetic radiation, these methods reveal detailed information about its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. It identifies the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule, allowing for a complete structural map.

For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to each unique proton. The aromatic protons on the quinazolinone ring system would appear in the typical downfield region, with their splitting patterns dictated by their positions relative to each other and the strongly electron-withdrawing nitro group. The proton at position 5 (H-5) would likely appear as a doublet, coupled to the proton at position 7. The proton at position 7 (H-7) would be a doublet of doublets, and the proton at position 8 (H-8) would be a doublet. The singlet for the N-methyl group (N-CH₃) would appear more upfield, and the proton on the heterocyclic ring (H-2) would also present as a singlet.

The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, nine distinct signals are expected, one for each unique carbon atom. The carbonyl carbon (C=O) would have the most downfield chemical shift. The aromatic and heterocyclic carbons would resonate in the intermediate region, while the methyl carbon (N-CH₃) would be found in the most upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound

Atom PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
C2-~145-148
H2~8.2 (s, 1H)-
N-CH₃~3.5 (s, 3H)~30-35
C4-~160-162
C4a-~148-150
C5-~122-124
H5~8.9 (d, 1H)-
C6-~144-146
C7-~128-130
H7~8.6 (dd, 1H)-
C8-~121-123
H8~7.9 (d, 1H)-
C8a-~120-122

Note: These are predicted values based on the analysis of similar quinazolinone structures. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and gaining insight into its structure through fragmentation analysis. For this compound (molecular formula C₉H₇N₃O₃), the molecular weight is 205.17 g/mol . cymitquimica.comepa.gov In electrospray ionization (ESI) mass spectrometry, the compound is expected to be detected as a protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 206.2, which has been experimentally confirmed. chemicalbook.com

The fragmentation pattern in mass spectrometry provides a structural fingerprint. The molecular ion of this compound is energetically unstable and can break down into smaller, characteristic fragments. libretexts.org Plausible fragmentation pathways include the loss of neutral molecules such as nitrogen dioxide (NO₂, 46 Da), carbon monoxide (CO, 28 Da), or a methyl radical (CH₃, 15 Da). The analysis of these fragments helps to confirm the presence of the nitro and methyl groups as well as the core quinazolinone structure.

Table 2: Plausible Mass Spectrometry Fragments for this compound

m/z ValueProposed Fragment IdentityProposed Neutral Loss
206[M+H]⁺-
160[M+H - NO₂]⁺Loss of nitrogen dioxide
178[M+H - CO]⁺Loss of carbon monoxide
191[M+H - CH₃]⁺Loss of a methyl radical
132[M+H - NO₂ - CO]⁺Loss of NO₂ and CO

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features.

The most prominent peaks would include a strong absorption from the carbonyl (C=O) group of the amide within the quinazolinone ring, typically seen around 1670-1700 cm⁻¹. The nitro group (NO₂) would exhibit two strong, characteristic stretching vibrations, an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹. Other notable absorptions would include C=C and C=N stretching vibrations from the aromatic and heterocyclic rings, as well as C-H stretching from the aromatic ring and the methyl group. derpharmachemica.com

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupExpected Absorption Range (cm⁻¹)Vibration Type
Aromatic C-H3000-3100Stretching
Alkyl C-H (Methyl)2850-2960Stretching
Amide C=O1670-1700Stretching
Aromatic C=C1500-1600Stretching
Nitro N-O1520-1560Asymmetric Stretching
Nitro N-O1345-1385Symmetric Stretching

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The quinazolinone ring system, being a conjugated aromatic system, acts as a chromophore. The presence of the nitro group, a powerful auxochrome and chromophore itself, extends this conjugation and influences the electronic transitions.

The UV-Vis spectrum of this compound is expected to show characteristic absorption maxima (λ_max) corresponding to π → π* and n → π* electronic transitions. The highly conjugated system would likely result in strong absorptions in the UV region, potentially extending into the visible range, which could impart a yellowish color to the compound.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating mixtures and assessing the purity of compounds. They are also vital for monitoring the progress of a chemical reaction.

Thin-Layer Chromatography (TLC) for Reaction Progress and Purity Checks

Thin-Layer Chromatography (TLC) is a rapid, simple, and effective technique used to monitor the progress of a chemical synthesis and to perform preliminary purity checks. rsc.org In the synthesis of this compound from its precursor, 6-nitroquinazolin-4(3H)-one, TLC is the ideal method to track the reaction's advancement. chemicalbook.com

A small aliquot of the reaction mixture is spotted onto a TLC plate alongside spots of the starting material and a "cospot" (a spot containing both the starting material and the reaction mixture). The plate is then developed in an appropriate solvent system, such as a 1:1 mixture of petroleum ether and ethyl acetate (B1210297), which is effective for separating the product from the starting material. chemicalbook.com

As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while a new spot corresponding to the more nonpolar methylated product will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane. TLC also serves as a quick check for the presence of impurities, which would appear as additional spots on the developed plate.

Liquid Chromatography-Mass Spectrometry (LC/MS) for High-Resolution Analysis

Liquid Chromatography-Mass Spectrometry (LC/MS) stands as a pivotal technique for the identification and characterization of this compound. This method combines the separation capabilities of liquid chromatography with the mass analysis power of mass spectrometry, allowing for high-resolution analysis of the compound.

In a typical LC/MS analysis, the compound is first dissolved in a suitable solvent and passed through a chromatographic column. The separation is achieved based on the compound's affinity for the stationary phase and the mobile phase. Following separation, the analyte is introduced into the mass spectrometer. Ionization of the this compound molecule allows it to be detected and analyzed based on its mass-to-charge ratio (m/z).

Research findings confirm the molecular weight of this compound to be approximately 205.17 g/mol . cymitquimica.comepa.gov In mass spectrometry, the compound is often detected as its protonated molecule [M+H]⁺. For this compound, this protonated ion is observed at an m/z of 206.2, confirming the addition of a single proton to the molecular structure. chemicalbook.com The molecular ion is energetically unstable and can break apart into smaller, charged fragments. These fragmentation patterns are unique to the molecule's structure and provide conclusive evidence for its identification. While specific fragmentation pathways for this compound are complex, the initial molecular ion peak is the most critical piece of data for its confirmation.

The high sensitivity of LC/MS allows for the detection of trace amounts of the compound, making it an invaluable tool in its analysis.

Table 1: Mass Spectrometric Data for this compound

Identifier Value Source(s)
Molecular Formula C₉H₇N₃O₃ epa.gov
Average Molecular Weight 205.173 g/mol cymitquimica.comepa.gov
Monoisotopic Mass 205.048741 g/mol epa.gov

X-ray Crystallography for Definitive Solid-State Structure Determination

While X-ray crystallography is a definitive technique for determining the three-dimensional atomic structure of a crystalline solid, specific crystallographic data for this compound is not available in published literature.

Detailed crystallographic studies have been conducted on the parent compound, 6-nitroquinazolin-4(3H)-one. nih.govresearchgate.net These studies reveal crucial information about the crystal lattice, molecular geometry, and intermolecular interactions, such as hydrogen bonding, within the solid state of the non-methylated analogue. nih.gov However, the introduction of a methyl group at the N-3 position, as in this compound, would significantly alter these crystallographic parameters. Therefore, the data from the parent compound cannot be directly extrapolated to describe the crystal structure of its N-methylated derivative.

Q & A

Q. What are the established synthetic routes for 3-methyl-6-nitroquinazolin-4(3H)-one, and how do reaction conditions influence yield?

The compound is typically synthesized via nitration of a precursor such as 3-methylquinazolin-4(3H)-one. A reported method involves treating the precursor with concentrated sulfuric acid and fuming nitric acid at 373 K for 1 hour, followed by recrystallization from acetic acid to obtain pure crystals . Key factors include temperature control (to avoid over-nitration) and acid concentration, which directly impact reaction efficiency. Lower yields may arise from incomplete nitration or side reactions, necessitating iterative optimization of stoichiometry and heating duration.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation. For example, 1H^1H NMR in DMSO-d6d_6 reveals signals for the methyl group (δ ~3.5 ppm) and aromatic protons (δ 7.4–8.5 ppm), while 13C^{13}C NMR confirms carbonyl (δ ~162 ppm) and nitro group positions . Infrared (IR) spectroscopy identifies the C=O stretch (~1679 cm1^{-1}) and NO2_2 asymmetric stretching (~1520 cm1 ^{-1}). Mass spectrometry (ESI-HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 205.17) .

Q. How does the nitro group at the 6-position affect the compound’s reactivity in further functionalization?

The nitro group is electron-withdrawing, directing electrophilic substitution to the 5- and 7-positions of the quinazolinone ring. Reductive amination or catalytic hydrogenation can convert the nitro group to an amine, enabling downstream modifications for pharmacological studies . Care must be taken to avoid reduction of the quinazolinone core under harsh conditions.

Advanced Research Questions

Q. What challenges arise in resolving crystallographic data for this compound, and how are they addressed?

X-ray diffraction often faces issues with crystal twinning or weak diffraction due to the nitro group’s bulkiness. Refinement using SHELXL software (with H atoms constrained to parent atoms) improves accuracy. For example, a reported structure (CCDC entry) shows planar geometry at the nitro group, with bond lengths and angles consistent with resonance stabilization . Discrepancies in thermal parameters may require iterative refinement or alternative crystallization solvents (e.g., DMF/EtOH mixtures).

Q. How can researchers reconcile contradictory bioactivity data in structure-activity relationship (SAR) studies?

Discrepancies may arise from variations in substituent positioning or assay conditions. For instance, antibacterial activity in nitroquinazolinones depends on the nitro group’s orientation and solubility. A comparative study using standardized MIC assays (e.g., against S. aureus) and controlled logP measurements can clarify SAR trends . Molecular docking simulations (e.g., with bacterial DNA gyrase) may further explain divergent results.

Q. What strategies optimize the compound’s solubility for in vitro pharmacological testing without altering core reactivity?

Co-solvent systems (e.g., DMSO/PBS mixtures) or derivatization with polar auxiliaries (e.g., sulfonate esters) enhance aqueous solubility. A study achieved 0.15 g/L solubility using 2-hydroxypropyl-β-cyclodextrin as a solubilizing agent, verified via UV-Vis spectroscopy . Stability under physiological pH (e.g., 7.4) must be monitored to ensure integrity during assays.

Q. How do computational methods aid in predicting metabolic pathways for this compound?

Density Functional Theory (DFT) calculations predict nitro-reduction as the primary metabolic pathway, with a calculated activation energy of ~25 kcal/mol for nitro-to-amine conversion. ADMET predictors (e.g., SwissADME) highlight potential cytochrome P450 interactions, guiding in vitro hepatocyte metabolism studies .

Methodological Considerations

Q. What analytical pitfalls occur in HPLC purity assessment, and how are they mitigated?

Common issues include peak tailing due to nitro group polarity and column adsorption. Using a C18 column with 0.1% trifluoroacetic acid in the mobile phase improves resolution. A reported method achieved >95% purity with a retention time of 6.2 minutes (UV detection at 254 nm) . Internal standards (e.g., 4-nitrobenzaldehyde) validate retention reproducibility.

Q. How can researchers validate the absence of synthetic byproducts like regioisomers?

LC-MS/MS with MRM (multiple reaction monitoring) identifies trace byproducts (e.g., 6-nitro-3-ethyl derivatives). 1H^1H-15N^{15}N HMBC NMR confirms regioselectivity by correlating nitro group 15N^{15}N signals with adjacent protons .

Data Interpretation and Conflict Resolution

Q. When crystallographic data conflicts with spectroscopic results, what steps resolve the ambiguity?

Re-examining crystal packing effects (e.g., hydrogen bonding distortions) versus solution-state NMR data is critical. For example, X-ray may show a planar nitro group, while NMR indicates slight rotation due to solvent interactions. Hybrid refinement in SHELXTL or Olex2, combined with DFT geometry optimization, reconciles such discrepancies .

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3-methyl-6-nitroquinazolin-4(3H)-one
Reactant of Route 2
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3-methyl-6-nitroquinazolin-4(3H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.